molecular formula C23H20N4OS B5721177 N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide

N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-2-thiophenecarbohydrazide

Cat. No. B5721177
M. Wt: 400.5 g/mol
InChI Key: IAIWHQCSEIEXJX-ZVHZXABRSA-N
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Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds with similar structures have shown promising biological activities. For instance, some pyrazole derivatives have demonstrated remarkable cytotoxic activity with IC50 values that are even better than the standard drug cisplatin .

Future Directions

The future directions for this compound could involve further exploration of its potential pharmacological effects. Given the promising cytotoxic activity of similar compounds , there could be potential for this compound in the development of new drugs, particularly in the field of cancer treatment. However, more research is needed to fully understand its mechanism of action and safety profile.

properties

IUPAC Name

N-[(E)-(1-benzyl-3-phenylpyrazol-4-yl)methylideneamino]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS/c1-17-12-13-29-22(17)23(28)25-24-14-20-16-27(15-18-8-4-2-5-9-18)26-21(20)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3,(H,25,28)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIWHQCSEIEXJX-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NN=CC2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)N/N=C/C2=CN(N=C2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylidene]-3-methylthiophene-2-carbohydrazide

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